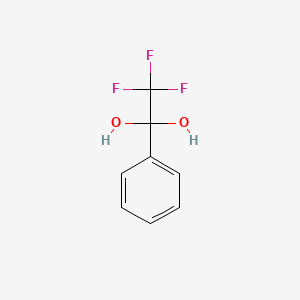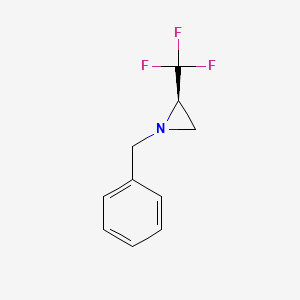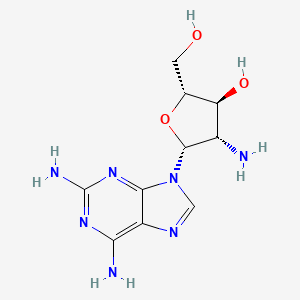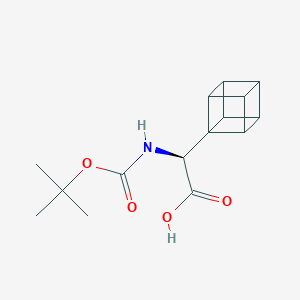
(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid is a synthetic organic compound that features a cubane structure, which is a highly strained, cubic hydrocarbon. The presence of the cubane moiety makes this compound particularly interesting due to its unique geometric and electronic properties. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid typically involves multiple steps:
Cubane Synthesis: The cubane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.
Protection with Boc Group: The amino group is then protected using tert-butoxycarbonyl chloride in the presence of a base.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cubane moiety.
Reduction: Reduction reactions can target the carbonyl groups or the cubane structure.
Substitution: The Boc-protected amino group can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.
Study of Strained Molecules: Its unique cubane structure makes it a subject of interest in the study of strained hydrocarbons.
Biology
Drug Development: The compound’s unique structure could be explored for potential biological activity and drug development.
Medicine
Pharmaceutical Intermediates: It can serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry
Material Science: The cubane structure can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid would depend on its specific application. In drug development, it could interact with biological targets such as enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cubane Derivatives: Other cubane derivatives include cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid.
Boc-Protected Amino Acids: Similar compounds include Boc-protected glycine and Boc-protected alanine.
Uniqueness
The combination of the cubane structure with the Boc-protected amino acid makes (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid unique. This combination imparts both the strained geometry of cubane and the protective functionality of the Boc group, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
(2S)-2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m1/s1 |
InChIキー |
HRTDBFFFLMHCJS-NGQMBORNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12C3C4C1C5C4C3C25 |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one](/img/structure/B12835163.png)

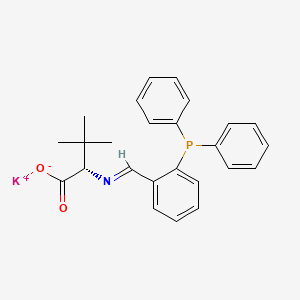
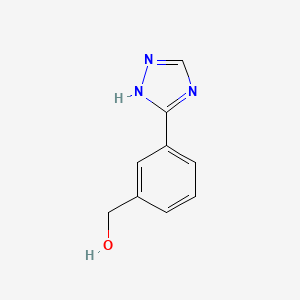
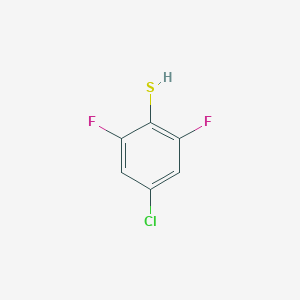
![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)

